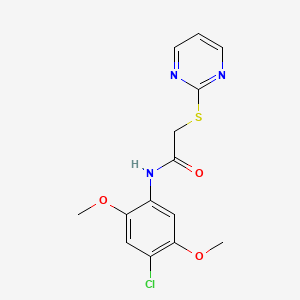
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CPT-11, is a potent anticancer drug used to treat various types of cancers such as colorectal, lung, and ovarian cancer. It belongs to the class of topoisomerase inhibitors and works by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell division.
Mécanisme D'action
CPT-11 works by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell division. It binds to the enzyme and prevents it from resealing the DNA strand after it has been cut, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have a broad spectrum of anticancer activity and has been used to treat various types of cancers such as colorectal, lung, and ovarian cancer. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPT-11 has several advantages for lab experiments, including its broad spectrum of anticancer activity, its ability to be used in combination with other chemotherapeutic agents, and its potential use in the treatment of other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, which need to be carefully monitored.
Orientations Futures
For the study of CPT-11 include the development of new synthetic methods, the identification of biomarkers, and the exploration of its potential use in combination with other targeted therapies.
Méthodes De Synthèse
The synthesis of CPT-11 involves several steps, starting with the reaction of 4-chloro-2,5-dimethoxyaniline with 2-bromoacetic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-2-bromoacetamide. This compound is then reacted with potassium thioacetate to form N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-thioacetyl)acetamide, which is further reacted with pyrimidine to form CPT-11.
Applications De Recherche Scientifique
CPT-11 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been used in combination with other chemotherapeutic agents such as cisplatin, carboplatin, and paclitaxel to improve the efficacy of cancer treatment. CPT-11 has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-20-11-7-10(12(21-2)6-9(11)15)18-13(19)8-22-14-16-4-3-5-17-14/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOFMUCKSHDZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-pyridinylthio)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5266352.png)

![4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone](/img/structure/B5266372.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)
![3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5266383.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5266401.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266404.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![1-methyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5266420.png)
![N-(2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5266431.png)
![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266436.png)
![1-[3-(difluoromethoxy)phenyl]-3-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}-2-propen-1-one](/img/structure/B5266440.png)
